2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a pyrimidine core
Mechanism of Action
Target of Action
Similar compounds have been shown to target microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
Similar compounds have been shown to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Similar compounds have been shown to affect the assembly of microtubules, which are crucial components of the cell’s cytoskeleton .
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperazine Ring Formation: The piperazine ring can be synthesized via the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using suitable coupling agents like EDCI or DCC.
Pyrimidine Core Formation: The final step involves the formation of the pyrimidine core through cyclization reactions involving appropriate precursors like guanidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the pyrimidine core.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids or aldehydes.
Scientific Research Applications
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety provides a unique interaction profile with biological targets, while the piperazine and pyrimidine components offer versatility in chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-10-17(22(2)3)21-19(20-13)24-8-6-23(7-9-24)18(25)14-4-5-15-16(11-14)27-12-26-15/h4-5,10-11H,6-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTNNYIFPAKURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.